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molecular formula C8H16O B1295255 4,4-Dimethylcyclohexanol CAS No. 932-01-4

4,4-Dimethylcyclohexanol

Cat. No. B1295255
M. Wt: 128.21 g/mol
InChI Key: VUQOIZPFYIVUKD-UHFFFAOYSA-N
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Patent
US06933265B2

Procedure details

In a 500 ml three necked round bottom flask was charged 4,4-dimethyl-cyclohexanol (100 g, 0.78 mol) and heated up to 160° C., while adding over 4 hours tBuOOtBu (11.4 g, 0.08 mol) and ethylacrylate (39.2 g, 0.39 mol). 10 minutes after the end of the addition, the mixture was cooled to 50° C. and lights were distilled off. Then, 30% w/w aqueous NaOH (61 g) and MTBE (200 g) were added. Stirring was continued during the night at 40° C. and the aqueous phase was separated. The aqueous phase was re-extracted four times with MTBE (200 g). Afterwards, MTBE (200 g) was added to the aqueous phase, and the pH adjusted to 1 with 50% w/w aqueous H2SO4. The organic phase was washed with water and concentrated to yield 49.4 g of crude 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one (GC purity: 96.3%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.C(OOC(C)(C)C)(C)(C)C.C([O:22][C:23](=O)[CH:24]=[CH2:25])C>>[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5]2([O:8][C:23](=[O:22])[CH2:24][CH2:25]2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Quantity
39.2 g
Type
reactant
Smiles
C(C)OC(C=C)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC1(CCC(CC1)O)C
Name
three
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
10 minutes after the end of the addition
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 50° C.
DISTILLATION
Type
DISTILLATION
Details
lights were distilled off
ADDITION
Type
ADDITION
Details
Then, 30% w/w aqueous NaOH (61 g) and MTBE (200 g) were added
CUSTOM
Type
CUSTOM
Details
was continued during the night at 40° C.
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted four times with MTBE (200 g)
ADDITION
Type
ADDITION
Details
Afterwards, MTBE (200 g) was added to the aqueous phase
WASH
Type
WASH
Details
The organic phase was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC2(CCC(O2)=O)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.4 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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